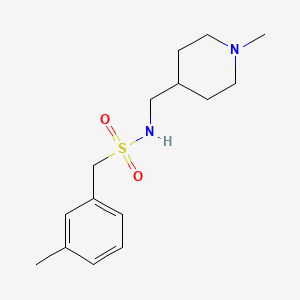
N-((1-methylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as SMM-189, is a chemical compound that has been extensively studied for its potential therapeutic applications. SMM-189 belongs to the class of sulfonamide compounds and has been shown to possess potent anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Structural Studies and Supramolecular Assembly
Structural studies of nimesulide derivatives, including sulfonamide compounds, have been conducted to understand the effect of substitution on their supramolecular assembly. These studies involve X-ray powder diffraction to determine crystal structures and analyze intermolecular interactions through Hirshfeld surface analyses. Such research provides insights into the molecular geometries and the nature of hydrogen bonding and π-interactions, which are crucial for designing drugs with improved efficacy and reduced side effects (Dey et al., 2015).
Catalysis and Green Chemistry
The development of bio-renewable protic ionic liquids from sulfonamide compounds showcases their application in green chemistry. For instance, nicotinum methane sulfonate, derived from nicotine and methane sulfonic acid, acts as a bifunctional catalyst in the synthesis of pyridines. This highlights the potential of sulfonamide derivatives in catalyzing organic reactions efficiently and sustainably (Tamaddon & Azadi, 2018).
Antibacterial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity. This research area explores the potential of sulfonamide compounds in combating bacterial infections by studying their effectiveness against various bacteria. Such studies are fundamental in the ongoing search for new antibiotics to address drug-resistant bacterial strains (Özdemir et al., 2009).
Computational Studies and Molecular Conformation
Computational studies using DFT calculations on sulfonamide derivatives help in understanding their molecular conformation, NMR chemical shifts, and vibrational transitions. This research is crucial for the design and development of compounds with specific properties and functions, aiding in the rational design of drugs and materials (Karabacak et al., 2010).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-13-4-3-5-15(10-13)12-20(18,19)16-11-14-6-8-17(2)9-7-14/h3-5,10,14,16H,6-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHMGOSOAHSPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)
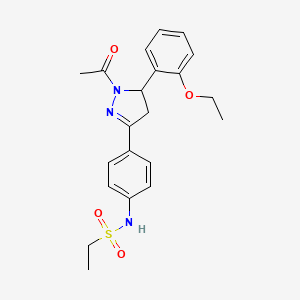
![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)
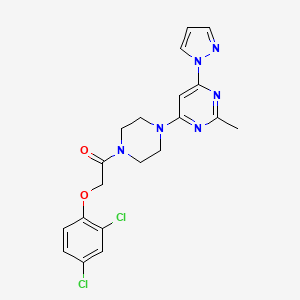
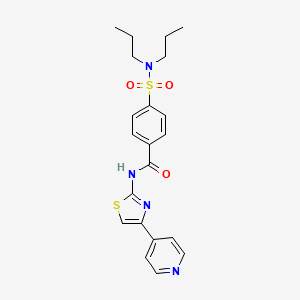
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2389089.png)
![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389090.png)
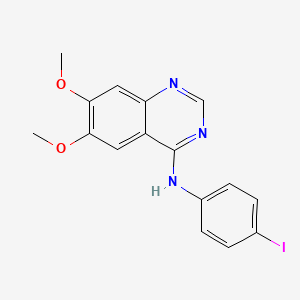
![2-(4-Chlorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2389092.png)
![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)
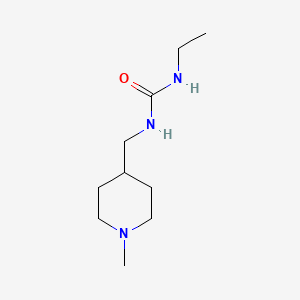
![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)
![Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2389097.png)
![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)